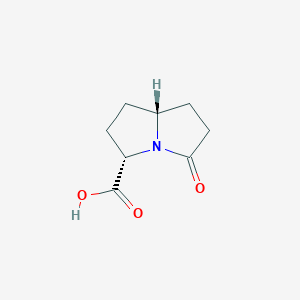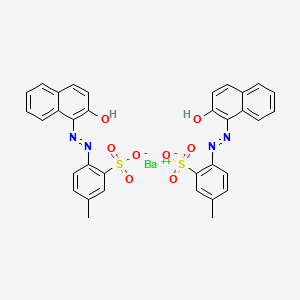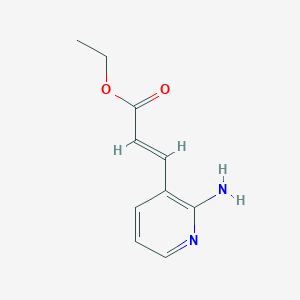
XYLOGLUCAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Xyloglucan is a hemicellulose that occurs in the primary cell wall of all vascular plants . It has a backbone of β1→4-linked glucose residues, most of which are substituted with 1-6 linked xylose sidechains . The xylose residues are often capped with a galactose residue sometimes followed by a fucose residue . The specific structure of this compound differs between plant families .
Synthesis Analysis
This compound is synthesized in Golgi trans cisternae and in the trans Golgi network (TGN) and is transported to the cell membrane by vesicles, where it is expelled and adsorbs on nascent cellulosic microfibrils . A study on this compound endotransglucosylase/hydrolase (XTH) family in Salicaceae during grafting revealed that five XTH genes differentially expressed between self-grafted and reciprocal grafted combinations .
Molecular Structure Analysis
This compound has a cellulose-like backbone, which is about 0.15 to 1.5 μm long, consists of 300 to 3 000 β- (1→4)-linked D-glucopyranose residues . About 60–75% (or, in grasses, about 30–40%) of the glucose residues have side-chains attached to position 6 . This compound self-assembly is described as a multi-step and hierarchical process with different levels of organization .
Chemical Reactions Analysis
The chemical reactions and pathways involving this compound are complex. It is the substrate of this compound endotransglycosylase, which cuts and ligates xyloglucans, as a means of integrating new xyloglucans into the cell wall . It is also thought to be the substrate of alpha-expansin, which promotes cell wall enlargement .
Physical And Chemical Properties Analysis
This compound is a non-ionic, neutral, branched polysaccharide consisting of a cellulose-like backbone that carries xylose and galactosyl-xylose substituents . The configuration of this polysaccharide gives the product a “mucin-like” molecular structure, thus conferring optimal mucoadhesive properties .
Mechanism of Action
Xyloglucan, a natural polysaccharide derived from tamarind seeds, possesses a “mucin-like” molecular structure that confers mucoadhesive properties, allowing this compound formulations to act as a barrier capable of reducing bacterial adherence and invasion and to preserve tight junctions and paracellular flux .
Safety and Hazards
According to the Safety Data Sheet of Xyloglucan from Megazyme, the product is non-reactive under normal conditions of use, storage, and transport . In case of accidental exposure, it is recommended to remove the person to fresh air and keep comfortable for breathing . If it comes in contact with skin or eyes, wash with plenty of water . If ingested, call a poison center or a doctor .
properties
CAS RN |
37294-28-3 |
|---|---|
Molecular Weight |
0 |
synonyms |
Glucoxylan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl](/img/structure/B1165931.png)


